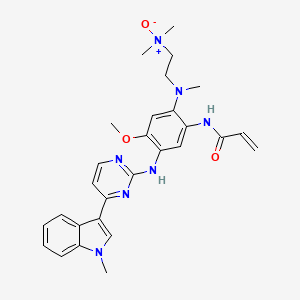
2-Oxodarifenacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxodarifenacin is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist Darifenacin is primarily used in the treatment of overactive bladder disorder
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxodarifenacin typically involves the introduction of an oxo group into the darifenacin molecule. This can be achieved through various synthetic routes, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective introduction of the oxo group without affecting other functional groups in the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Oxodarifenacin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group or other reduced forms.
Substitution: The oxo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
2-Oxodarifenacin has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as substitution mechanisms.
Biology: Investigated for its potential effects on muscarinic receptors and other biological targets.
Medicine: Explored for its potential therapeutic applications in treating overactive bladder and other conditions related to muscarinic receptor activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of 2-Oxodarifenacin involves its interaction with muscarinic M3 receptors. By selectively antagonizing these receptors, the compound can inhibit bladder muscle contractions, reducing symptoms of overactive bladder such as urgency and frequency. The presence of the oxo group may enhance its binding affinity or alter its pharmacokinetic properties, potentially leading to improved therapeutic effects.
類似化合物との比較
Darifenacin: The parent compound, used for treating overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist with similar therapeutic applications.
Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.
Comparison: 2-Oxodarifenacin is unique due to the presence of the oxo group, which may confer distinct pharmacological properties compared to its parent compound, darifenacin. This modification can potentially enhance its selectivity, efficacy, or safety profile. Compared to oxybutynin and tolterodine, this compound may offer improved receptor selectivity and reduced side effects, making it a promising candidate for further research and development.
特性
CAS番号 |
133034-08-9 |
|---|---|
分子式 |
C₂₈H₂₈N₂O₃·HCl |
分子量 |
440.533646 |
同義語 |
1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Hydrochloride; 1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)
